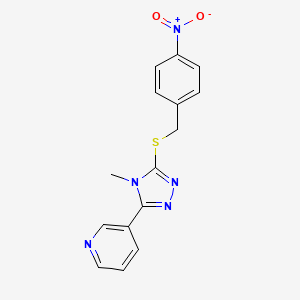

3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Description

The compound 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (hereafter referred to as Compound A) is a 1,2,4-triazole derivative featuring a pyridine moiety at the 3-position of the triazole ring and a 4-nitrobenzylthio substituent at the 5-position. It is synthesized via nucleophilic substitution between 1-(bromomethyl)-4-nitrobenzene and a 4-methyl-5-(pyridin-3-yl)-1,2,4-triazole-3-thione precursor, yielding a yellow solid with a melting point of 96–98°C and 97.9% HPLC purity . Its structure is validated by $^1$H/$^13$C NMR and HRMS (exact mass: 379.09 g/mol). Notably, Compound A has demonstrated significant analgesic activity in preclinical studies, attributed to its nitrobenzylthio group .

Properties

IUPAC Name |

3-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c1-19-14(12-3-2-8-16-9-12)17-18-15(19)23-10-11-4-6-13(7-5-11)20(21)22/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZBZRVNRLCUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methyl-5-mercapto-1,2,4-triazole with 4-nitrobenzyl chloride under basic conditions to form the intermediate 4-methyl-5-((4-nitrobenzyl)thio)-1,2,4-triazole. This intermediate is then reacted with 3-bromopyridine in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or amino group.

Substitution: Formation of various substituted triazole derivatives.

Reduction: Formation of amino derivatives from the nitro group.

Scientific Research Applications

Synthesis of 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

The synthesis of this compound typically involves the reaction of pyridine derivatives with 4-nitrobenzyl thio compounds under controlled conditions. The general approach includes:

- Starting Materials : Pyridine derivatives and 4-nitrobenzyl thio compounds.

- Reagents : Common reagents include bases like sodium hydride or triethylamine.

- Solvents : Reactions are often conducted in polar solvents such as ethanol or dimethylformamide (DMF).

The reaction conditions must be optimized to achieve high yields and purity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been shown to possess:

- Antibacterial Activity : Effective against various strains of bacteria, including resistant strains.

- Antifungal Activity : Demonstrated efficacy against common fungal pathogens.

The mechanism of action is believed to involve the inhibition of key enzymes in microbial metabolism, making it a candidate for further development as an antimicrobial agent .

Antitubercular Activity

Recent studies have highlighted the potential of this compound in combating tuberculosis. Specifically, it has shown:

- Inhibition of Mycobacterium tuberculosis : The compound's structure allows it to interact with essential bacterial enzymes, leading to growth inhibition .

Drug Discovery

The triazole moiety is a crucial component in drug design due to its ability to stabilize drug-receptor interactions. The compound's unique structure allows it to serve as a scaffold for developing new drugs targeting various diseases, including:

- Cancer : Some derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells .

- Inflammatory Diseases : Potential applications in treating inflammatory conditions have been noted due to its anti-inflammatory properties .

Material Science Applications

Triazole compounds are also being explored for their properties in material science:

- Nonlinear Optical Materials : The unique electronic properties of triazoles make them candidates for use in optical devices .

Case Studies and Research Findings

A comprehensive review of recent literature reveals several case studies illustrating the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit matrix metalloproteinases and kinases, which are crucial for cancer cell survival and metastasis. The compound may also induce apoptosis in cancer cells by interacting with the BCL2 family of proteins.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents at the 4- and 5-positions of the triazole ring and the pyridine moiety. Below is a comparative analysis of Compound A with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing vs.

- Pyridine Position : Pyridine at the 3-position (as in Compound A ) versus the 4-position (e.g., ) may influence steric interactions and solubility.

- Synthetic Yield : Compound A has a moderate yield (53%), lower than the 74% yield of the 4-Cl-3-F-benzylthio analog , suggesting challenges in introducing the nitro group.

Key Insights :

- Substituent-Activity Relationships : The 4-nitrobenzylthio group in Compound A is critical for analgesic effects, while anti-inflammatory activity is linked to alkylated benzylthio groups (e.g., 2,4-dimethylbenzylthio) .

- Antimicrobial Potential: The phenyl-substituted analog shows moderate antimicrobial activity, suggesting that bulky aromatic groups may enhance interactions with bacterial targets.

Molecular and Computational Insights

- Lipophilicity : Compound A has a calculated logP of ~2.8 (lower than the 4-bromophenyl analog in , logP ~4.5), indicating improved aqueous solubility .

Biological Activity

3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a synthetic compound belonging to the triazole class, which is recognized for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing triazole moieties possess significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound showed promising activity against Mycobacterium tuberculosis (Mtb) with an IC50 value of 5.3 µM. This suggests a strong potential for further development as an antibiotic agent .

Cytotoxicity

The cytotoxic effects of this compound were assessed against VERO cells (African green monkey kidney cells), yielding an LD50 value of 13 µM. This indicates that while the compound has antimicrobial properties, it also exhibits some level of toxicity towards mammalian cells .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. The presence of the nitrobenzyl group in this compound enhances its interaction with biological targets. SAR studies emphasize that modifications in substituents can significantly affect both potency and selectivity against pathogens .

Case Studies

- Antitubercular Activity : A series of experiments demonstrated that derivatives similar to this compound exhibited varying degrees of antitubercular activity. The lead compound from these studies was noted for its efficacy against resistant strains of Mtb .

- Antioxidant Properties : Additional studies have highlighted the antioxidant capabilities of triazole derivatives, suggesting that they may also play a role in mitigating oxidative stress-related diseases .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimized synthetic routes for 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 1-(bromomethyl)-4-nitrobenzene and 4-methyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (precursor). Key steps include:

- Reaction Conditions : Stirring in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

- Purification : Medium-pressure liquid chromatography (MPLC) yields 53% pure product as a yellow solid .

- Critical Parameters : Stoichiometric ratios, reaction time (12–24 hrs), and temperature (60–80°C) influence yield.

Q. Table 1: Synthesis Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility |

| Temperature | 60–80°C | Avoids decomposition |

| Purification Method | MPLC | Purity >97% (HPLC) |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR (e.g., pyridine ring protons at δ 8.5–9.0 ppm; triazole methyl group at δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₅O₂S: 443.1446) .

- HPLC : Assess purity (>97% by reverse-phase chromatography) .

- Melting Point : 96–98°C (differential scanning calorimetry) .

Q. How can solubility and formulation challenges be addressed for biological assays?

Methodological Answer:

- Solubility Screening : Test in DMSO (≥20 mg/mL) as a stock solution, followed by dilution in aqueous buffers (e.g., PBS) .

- Formulation Tips : Use surfactants (e.g., Tween-80) or cyclodextrins for in vivo studies to enhance bioavailability.

- Stability : Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the nitrobenzyl-thioether bond .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies on analogs reveal:

- Nitrobenzyl vs. Chlorobenzyl Thioethers : Nitro groups enhance electron-withdrawing effects, potentially improving target binding (e.g., Mycobacterium tuberculosis inhibition) .

- Alkyne vs. Aryl Substituents : Oct-1-yn-1-yl groups () improve lipophilicity (logP ~3.5), enhancing membrane permeability compared to phenyl groups .

Q. Table 2: SAR Insights

| Substituent (R) | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| 4-Nitrobenzylthio | 0.8 µM (MTB) | |

| 4-Chlorobenzylthio | 1.2 µM (MTB) | |

| Phenylethynyl | 2.5 µM (MTB) |

Q. What mechanistic insights exist for its antimicrobial activity?

Methodological Answer:

Q. How can contradictions in biological data be resolved?

Methodological Answer:

Q. What strategies optimize reaction yields and scalability?

Methodological Answer:

- Catalyst Screening : Palladium/copper systems (e.g., Pd(PPh₃)₂Cl₂/CuI) improve cross-coupling efficiency for pyridine-alkyne moieties .

- Scale-Up Tips :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.